molecular formula C8H16FN B13244212 1-(2-Fluoroethyl)-3-methylpiperidine

1-(2-Fluoroethyl)-3-methylpiperidine

Cat. No.: B13244212
M. Wt: 145.22 g/mol
InChI Key: UJLODYMYIHRBDZ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-methylpiperidine (CAS 1851695-54-9) is a chemical compound with the molecular formula C 8 H 16 FN and an average molecular mass of 145.22 g/mol . Its structure features a piperidine ring substituted with a methyl group and a 2-fluoroethyl chain. Fluoroethyl-substituted piperidines are of significant interest in medicinal and radiopharmaceutical chemistry. Structurally similar compounds have been investigated as precursors or intermediates for the development of novel positron emission tomography (PET) radiotracers . For instance, research on the sigma-1 receptor radiotracer [ 18 F]SFE, which shares the 1-(2-fluoroethyl)piperidine motif, demonstrates the utility of this chemical class in neuroimaging, with applications in studying conditions such as depression, schizophrenia, and cocaine addiction . The incorporation of the fluorine atom is particularly valuable for creating compounds amenable to radiolabeling with fluorine-18 for PET imaging studies. This product is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16FN

Molecular Weight

145.22 g/mol

IUPAC Name

1-(2-fluoroethyl)-3-methylpiperidine

InChI

InChI=1S/C8H16FN/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-7H2,1H3

InChI Key

UJLODYMYIHRBDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCF

Origin of Product

United States

Radiolabeling Strategies and Precursors for 18f 1 2 Fluoroethyl 3 Methylpiperidine Analogs

Nucleophilic Fluorination Techniques for [18F] Incorporation

Nucleophilic substitution is the most prevalent method for introducing fluorine-18 (B77423) into organic molecules. nih.govuchicago.edu This approach utilizes the [18F]fluoride ion, typically produced in a cyclotron, as a nucleophile to displace a suitable leaving group on a precursor molecule. uchicago.edu For the synthesis of [18F]-1-(2-fluoroethyl)-3-methylpiperidine analogs, this involves the reaction of a precursor bearing a leaving group (such as tosylate or mesylate) with activated [18F]fluoride. nih.govprinceton.edu

The reactivity of the [18F]fluoride ion is enhanced by using a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), in combination with a potassium carbonate base. nih.govnih.gov This complex helps to sequester the potassium ion, leaving a "naked" and highly reactive fluoride (B91410) anion. The reaction is typically carried out in polar aprotic solvents like acetonitrile (B52724) or dimethyl sulfoxide (B87167) (DMSO) to ensure the solubility of the reactants and facilitate the nucleophilic attack. uchicago.edu The efficiency of the fluorination can be influenced by factors such as reaction temperature, time, and the nature of the leaving group. acs.org For instance, nosylated precursors have been shown to be more favorable for radiofluorination than their mesylated or tosylated counterparts in some cases. nih.govresearchgate.net

Recent advancements have also explored the use of nonpolar protic solvents, such as tert-alcohols, which can significantly enhance the reactivity of alkali metal fluorides in nucleophilic fluorination reactions. nih.gov

Utilization of 2-[18F]Fluoroethyl Tosylate ([18F]FETs) as a Versatile Radiolabeling Synthon

A widely adopted and efficient strategy for introducing the 2-[18F]fluoroethyl group into molecules is through the use of a pre-labeled synthon, 2-[18F]fluoroethyl tosylate ([18F]FETs). researchgate.netrsc.org This intermediate is synthesized by the nucleophilic substitution of a ditosylated precursor, 1,2-ethylene ditosylate, with [18F]fluoride. nih.gov

[18F]FETs is a preferred reagent due to its high reactivity with various nucleophilic functional groups, including phenols, amines, and thiols. nih.govresearchgate.netrsc.org Its versatility allows for the labeling of a broad range of precursor molecules under relatively mild conditions. For the synthesis of [18F]-1-(2-fluoroethyl)-3-methylpiperidine analogs, the secondary amine of a 3-methylpiperidine (B147322) precursor would be reacted with [18F]FETs to form the desired N-fluoroethylated product. This indirect labeling approach is advantageous as it often provides higher radiochemical yields and simplifies the purification process compared to direct fluorination of a more complex precursor. researchgate.netrsc.org

Radiosynthesis Protocols: One-Pot, Two-Step Procedures for Efficient Radiolabeling

To streamline the production of [18F]-labeled radiotracers, one-pot, two-step radiosynthesis protocols are frequently employed. rsc.orgrsc.orgnih.gov These procedures are particularly well-suited for automated synthesis modules, which are essential for routine clinical production. In the context of synthesizing analogs of [18F]-1-(2-fluoroethyl)-3-methylpiperidine, a typical one-pot, two-step process would involve:

Step 1: Synthesis of the [18F]Fluoroethylating Agent. In the same reaction vessel, [18F]fluoride is first reacted with a precursor like ethylene (B1197577) ditosylate to generate an intermediate such as 2-[18F]fluoroethyl tosylate. rsc.orgrsc.org This initial reaction is carried out under optimized conditions to maximize the yield of the radiolabeling synthon.

Step 2: Coupling with the Piperidine (B6355638) Precursor. After the formation of the [18F]fluoroethylating agent, the 3-methylpiperidine derivative precursor is added directly to the same reaction vessel. rsc.org The mixture is then heated to facilitate the nucleophilic substitution reaction, where the piperidine nitrogen displaces the leaving group (e.g., tosylate) to form the final [18F]-labeled product. rsc.orgrsc.org

Radiochemical Yields and Purity Assessment of Synthesized Radiotracers

The success of a radiosynthesis is largely determined by its radiochemical yield (RCY) and the purity of the final product. The RCY is the percentage of the initial radioactivity that is incorporated into the desired radiotracer, corrected for radioactive decay. For [18F]-labeled piperidine analogs and related compounds, RCYs can vary significantly depending on the chosen synthetic route and precursor.

For example, the direct nucleophilic fluorination of an alkyl mesylate precursor for [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) resulted in a yield of 59 ± 8%. nih.gov In contrast, one-pot, two-step methods for other piperazine-containing compounds have reported yields of 32% ± 5.8%. rsc.orgrsc.org The synthesis of a thiol-reactive prosthetic group using a one-pot, two-step strategy yielded a decay-uncorrected RCY of 26 ± 5%. nih.gov

Table 1: Reported Radiochemical Yields for [18F]-Labeled Compounds

Compound/Method Radiochemical Yield (RCY) Synthesis Time
[18F]SFE (Direct Fluorination) 59 ± 8% ~100 min
[18F]FEt-PPZ (One-pot, two-step) 32 ± 5.8% Not specified
[18F]FNEM (One-pot, two-step) 26 ± 5% (decay uncorrected) 75 min
[18F]FEOHOMADAM (via [18F]F(CH2)2OBs) 21% Not specified

Radiochemical purity is a critical quality control parameter, ensuring that the radioactivity detected during PET imaging corresponds solely to the intended tracer. Purity is typically assessed using analytical techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC). rsc.orgrsc.org For clinical applications, radiochemical purity must exceed 95%. rsc.org For instance, [18F]SFE was reported to have a radiochemical purity of 98.3 ± 2.1%, while [18F]FEt-PPZ achieved a purity of over 95%. nih.govrsc.orgrsc.org

Chemical Structures of Precursors for Radiosyntheses (e.g., Tosylate, Hydroxyl, Phenolic Derivatives)

The design and synthesis of appropriate precursors are fundamental to successful radiolabeling. The choice of precursor depends on the specific radiolabeling strategy.

Tosylate and Mesylate Precursors: For direct nucleophilic fluorination, the precursor molecule contains a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs), attached to the ethyl side chain. nih.govnih.gov For example, 1-(2-mesyloxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine is a precursor for the direct labeling to form [18F]SFE. nih.gov Similarly, 1,2-ethylene ditosylate is the standard precursor for producing the [18F]fluoroethyl tosylate synthon. nih.gov

Hydroxyl Precursors: In many cases, the synthesis of the tosylated or mesylated precursor starts from a hydroxyl (-OH) derivative. nih.gov For instance, 1-(2-hydroxyethyl)-4-[(4-cyanophenoxy)methyl]piperidine is an intermediate that is subsequently reacted with methanesulfonyl chloride to yield the mesylate precursor. nih.gov

Phenolic Precursors: When using the [18F]fluoroethylation strategy with synthons like [18F]FETs, precursors containing a nucleophilic site are required. For O-alkylation, a phenolic hydroxyl group is a common reactive site. nih.gov An example is a phenolic precursor used for the synthesis of [18F]FEOHOMADAM, where the oxygen of the phenol (B47542) attacks the fluoroethyl group of 2-[18F]fluoroethyl brosylate. nih.gov For N-alkylation to produce [18F]-1-(2-fluoroethyl)-3-methylpiperidine, the precursor would be 3-methylpiperidine itself, where the secondary amine acts as the nucleophile.

The stability and reactivity of these precursors are critical for achieving high radiochemical yields and purity in the final radiotracer.

Ligand Binding Studies and Receptor Interaction Profiles of Fluorinated Piperidine Scaffolds

In Vitro Radioligand Competition Binding Assays for Receptor Affinity Determination

The primary method for determining the binding affinity of a test compound like 1-(2-Fluoroethyl)-3-methylpiperidine to a specific receptor is the in vitro radioligand competition binding assay. This technique is a cornerstone of pharmacological research, providing quantitative data on the interaction between a ligand and its target. nih.gov

The assay operates on the principle of competitive binding. A preparation of membranes from cells or tissues known to express the target receptor is incubated with a fixed concentration of a radioligand—a molecule with known high affinity for the receptor that has been labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). polimi.it Concurrently, varying concentrations of the unlabeled test compound, this compound, are added to the mixture.

The test compound will compete with the radioligand to bind to the finite number of receptors in the membrane preparation. As the concentration of this compound increases, it displaces more of the radioligand from the receptor. After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration. The radioactivity of the filter-bound material is then measured, which corresponds to the amount of radioligand bound to the receptor.

The resulting data are plotted as the concentration of the competing ligand (this compound) versus the percentage of specific radioligand binding. This generates a sigmoidal competition curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. This IC₅₀ value is then used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Binding Affinities (Ki, KD) and Selectivity Profiles for Target Receptors

Binding affinity is a measure of the strength of the interaction between a ligand and its receptor. It is typically quantified by the inhibition constant (Ki) or the dissociation constant (KD). The KD is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, while the Ki is the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. Lower Ki or KD values indicate higher binding affinity.

The selectivity profile of a compound refers to its ability to bind to a specific target receptor with higher affinity compared to other receptors. This is determined by performing binding assays across a panel of different receptors and comparing the respective Ki values. A compound is considered selective if its Ki value for the primary target is significantly lower (typically by a factor of 100 or more) than its Ki values for other receptors.

While specific experimental binding data for this compound is not prominently available in published literature, the following sections outline the primary targets for which such a scaffold would be evaluated.

Other Receptor System Interactions (e.g., VEGFR2, 5-HT₇ Receptor, Acetylcholinesterase)

To build a comprehensive pharmacological profile, this compound would be screened against other relevant biological targets.

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels. nih.gov Its signaling is crucial in both normal physiological processes and in diseases like cancer. nih.gov The interaction of a compound with VEGFR2 is typically assessed through assays that measure the inhibition of VEGF-A binding or the inhibition of receptor tyrosine kinase activity. nih.gov

5-HT₇ Receptor: This serotonin (B10506) receptor subtype is involved in various central nervous system processes, including mood regulation, learning, and memory. nih.gov Its potential as a therapeutic target for depression and cognitive disorders has driven interest in developing selective ligands. nih.gov The affinity of this compound for the 5-HT₇ receptor would be determined via radioligand binding assays using a specific radioligand like [³H]LSD.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) and is a primary target for drugs used to treat Alzheimer's disease. nih.gov N-fluoroethylpiperidine moieties have been incorporated into molecules designed as radiotracers for AChE. nih.gov The inhibitory activity of this compound against AChE would be measured using an enzymatic assay, such as the Ellman method, to determine its IC₅₀ value. nih.gov

Molecular-Level Characterization of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it is bound to a receptor's binding site. nih.gov This in silico method provides a molecular-level characterization of the ligand-receptor interaction, complementing experimental binding data. researchgate.net

For this compound, molecular docking simulations would be performed using the crystal structure of its target receptor, for instance, the σ₁ receptor. The simulation would place the ligand into the receptor's binding pocket in various possible conformations and calculate the binding energy for each pose. researchgate.net

The results can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and specific amino acid residues of the receptor. researchgate.net For example, analysis might show that the positively charged nitrogen of the piperidine (B6355638) ring forms an ionic bond with an acidic residue like glutamic acid (Glu172) in the σ₁ receptor, while the fluoroethyl and methyl groups engage in hydrophobic interactions with surrounding nonpolar residues. researchgate.net This detailed understanding of the binding mode is invaluable for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved affinity and selectivity.

Preclinical Imaging and Pharmacokinetic Research of Fluorinated Piperidine Radiotracers

Biodistribution Studies in Animal Models (e.g., Rodents, Swine, Non-Human Primates)

Biodistribution studies in animal models are crucial for determining the uptake and distribution of a radiotracer in various organs and tissues. For [18F]SFE, these studies have been primarily conducted in rodents.

In awake male rats, the biodistribution of [18F]SFE was evaluated following intravenous injection. nih.gov The results indicated relatively high uptake in organs known to have significant concentrations of sigma-1 receptors, such as the lungs, kidneys, heart, spleen, and brain. researchgate.net Over time, the radiotracer showed good clearance from these tissues. researchgate.net

The whole-brain radioactivity concentration was measured at different time points, showing a dynamic uptake and clearance process. At 5 minutes post-injection, the concentration was 1.41 ± 0.05% of the injected dose per gram (% ID/g), which decreased to 1.08 ± 0.23% ID/g at 60 minutes and further to 0.33 ± 0.053% ID/g at 330 minutes. nih.gov The relative radioactivity in the bone was low and did not show a significant increase over time, suggesting minimal defluorination of the tracer. nih.gov

Table 1: Biodistribution of [18F]SFE in Rat Organs

Organ % Injected Dose per Gram (%ID/g)
Lungs High Uptake
Kidneys High Uptake
Heart High Uptake
Spleen High Uptake

Evaluation of Brain Uptake and Clearance Kinetics in Preclinical Species

The kinetics of a radiotracer in the brain are a critical determinant of its utility for neuroimaging. For [18F]SFE, brain uptake and clearance have been assessed in rats. The radiotracer readily crosses the blood-brain barrier and exhibits a heterogeneous distribution pattern within the brain that is consistent with the known density of sigma-1 receptors. nih.gov

Peak brain radioactivity is achieved rapidly, followed by a clearance phase. Studies have shown that [18F]SFE clears from the brain with an approximate 40% reduction in peak activity over a 90-minute period. nih.gov This clearance rate is considered favorable for PET imaging, as it allows for the potential to achieve a state of transient equilibrium, which is important for quantitative analysis of receptor binding. nih.gov

The regional distribution within the rat brain shows the highest concentrations in the occipital and frontal cortices, with lower levels in the hippocampus at 15 minutes post-injection. nih.gov For instance, the radioactivity concentration in the occipital cortex was 1.86 ± 0.06 %ID/g, while in the frontal cortex it was 1.76 ± 0.38 %ID/g, and in the hippocampus, it was 1.01 ± 0.02 %ID/g. nih.gov

Table 2: Regional Brain Uptake of [18F]SFE in Rats at 15 Minutes Post-Injection

Brain Region Radioactivity Concentration (%ID/g)
Occipital Cortex 1.86 ± 0.06
Frontal Cortex 1.76 ± 0.38
Striatum 1.66 ± 0.76 (at 5 min)
Thalamus 1.25 ± 0.25 (at 5 min)
Cerebellum 1.18 ± 0.19 (at 5 min)

Note: Data for Striatum, Thalamus, and Cerebellum are from a separate measurement at 5 minutes post-injection. nih.gov

Ex Vivo Autoradiography for Regional Receptor Distribution Analysis

While specific ex vivo autoradiography studies for [18F]SFE are not detailed in the available literature, the in vivo regional brain distribution data provides strong evidence of its specific binding to sigma-1 receptors. The pattern of radioactivity distribution observed in biodistribution studies, with high uptake in the cortex and lower uptake in the hippocampus, is consistent with the known distribution of sigma-1 receptors in the central nervous system. nih.govnih.gov This consistency between the in vivo tracer distribution and the known receptor map serves as an indirect validation of the tracer's ability to map regional receptor densities, which is the primary goal of autoradiography.

In Vivo MicroPET Imaging and Blocking Studies in Animal Models

In vivo microPET imaging allows for the non-invasive visualization and quantification of the radiotracer's distribution in living animals. For [18F]SFE, these studies have been complemented by blocking experiments to demonstrate the specificity of its binding to sigma-1 receptors.

In these blocking studies, animals were pretreated with a non-radiolabeled sigma-1 selective compound before the administration of [18F]SFE. The results showed a significant reduction in regional brain radioactivity, in the range of over 80%. nih.govnih.gov This high degree of saturable binding confirms that the signal observed with [18F]SFE in the brain is predominantly due to its specific interaction with sigma-1 receptors. nih.gov For example, pretreatment with the sigma-1 selective compound BD1008 led to an 80% reduction in brain activity at 60 minutes post-injection of the radiotracer. nih.gov

Assessment of In Vivo Metabolic Stability in Brain Tissue

The metabolic stability of a radiotracer is a critical factor, as the presence of radiometabolites can confound the interpretation of PET images. The in vivo metabolic stability of [18F]SFE has been evaluated in rats.

Analysis of brain tissue and plasma at 60 minutes after injection of the radiotracer revealed that [18F]SFE is largely intact in the brain. nih.gov In the frontal cortex and cerebellum, the percentages of unchanged [18F]SFE were 93 ± 1% and 97 ± 1%, respectively. nih.gov In contrast, the plasma showed a lower percentage of the parent compound, with 53 ± 5% remaining unchanged at the same time point. nih.gov This high metabolic stability in the brain is a desirable characteristic for a neuroimaging agent, as it ensures that the PET signal accurately reflects the distribution of the parent radiotracer and its binding to the target receptors.

Table 3: In Vivo Metabolic Stability of [18F]SFE in Rats at 60 Minutes Post-Injection

Tissue Percentage of Unchanged [18F]SFE
Plasma 53 ± 5%
Frontal Cortex 93 ± 1%

Comparative Preclinical Evaluation with Established Radiotracers

The performance of a new radiotracer is often evaluated by comparing it to existing or structurally related compounds. [18F]SFE was developed as a lower-affinity analog of another sigma-1 receptor radiotracer, [18F]1-(3-Fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine ([18F]FPS). nih.govnih.gov

Preclinical studies in rats demonstrated that while both radiotracers showed similar regional brain distribution patterns, [18F]SFE exhibited faster clearance kinetics from the central nervous system compared to [18F]FPS. nih.gov The slower clearance of [18F]FPS was found to be a limitation in human studies, where it did not reach a state of pseudoequilibrium within a practical scanning time. nih.gov The improved clearance profile of [18F]SFE suggests that it may be a superior PET radiotracer for quantitative human studies of the sigma-1 receptor. nih.gov

Computational Chemistry and Molecular Modeling of 1 2 Fluoroethyl 3 Methylpiperidine Derivatives

Conformational Analysis and Stereochemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For cyclic systems like 1-(2-fluoroethyl)-3-methylpiperidine, conformational analysis is critical to understanding its behavior. The piperidine (B6355638) ring typically adopts a low-energy chair conformation to minimize steric and torsional strain. rsc.org However, the presence of substituents introduces complexities regarding their spatial orientation (axial or equatorial).

The 3-methyl group on the piperidine ring can exist in two stereoisomeric forms: cis and trans, relative to other potential substituents. The energetic preference for an equatorial versus an axial position is a key determinant of the dominant conformation. Generally, placing a substituent in the equatorial position is more stable as it avoids unfavorable 1,3-diaxial interactions with hydrogen atoms on the ring. nih.gov For a 3-methylpiperidine (B147322) scaffold, the lowest energy conformation will typically feature an equatorial methyl group. nih.gov

FeatureDescriptionPrimary Influence
Piperidine Ring Predominantly adopts a chair conformation to minimize strain. Can also exist in higher-energy boat or twist-boat forms. rsc.orgRing pucker
3-Methyl Group Can be in an axial or equatorial position. The equatorial position is generally favored to avoid 1,3-diaxial steric clash. nih.govStereochemistry (cis/trans), Steric hindrance
N-(2-Fluoroethyl) Group The orientation of this substituent (axial/equatorial) and the internal torsion of the ethyl chain affect the overall shape and accessibility of the nitrogen lone pair.Steric bulk, Dipole moment
Fluorine Atom Can influence local conformation through stereoelectronic effects like gauche interactions and charge-dipole interactions. researchgate.netElectrostatics, Hyperconjugation

Quantum-Chemical Calculations: DFT and Ab Initio Simulations for Structural Elucidation

Quantum-chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed for the precise structural elucidation of this compound derivatives. These methods solve the electronic structure of a molecule to provide highly accurate information on its geometry, energy, and electronic properties. researchgate.net

Ab initio calculations, like Møller-Plesset perturbation theory (MP2), and DFT methods using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G(d) or def2-QZVPP), are standard for these analyses. researchgate.netresearchgate.net These simulations can:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms by finding the minimum energy structure, providing precise bond lengths, bond angles, and dihedral angles.

Calculate Conformational Energies: Quantify the energy differences between various conformers (e.g., chair vs. boat) and the rotational barriers of substituents, confirming the most stable structures predicted by simpler conformational analysis. researchgate.net

Determine Electronic Properties: Calculate properties such as molecular electrostatic potential (MEP), dipole moment, and atomic charges. ekb.eg The MEP map is particularly useful as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding potential intermolecular interactions with a biological target. ufms.br

Computational MethodApplication for Structural ElucidationExample from Piperidine Studies
RHF/6-31G(d) Non-empirical (ab initio) method for determining geometric parameters and energetic favorability of conformers. researchgate.netUsed to show that an equatorially placed N-methyl group is energetically favored over an axial one. researchgate.net
MP2/6-31G(d) An ab initio method that includes electron correlation for higher accuracy in energy calculations. researchgate.netConfirms geometric and energetic predictions made at the RHF level for substituted piperidines. researchgate.net
DFT (M06-2X/def2-QZVPP) A high-level DFT method used to rationalize the conformational behavior of fluorinated piperidines, considering solvent effects. researchgate.netCalculated free enthalpy differences between equatorial and axial conformers of fluoropiperidines. researchgate.net
PM3 A semi-empirical method used for rapid calculation of spatial characteristics and heats of formation for a large number of derivatives. ekb.egEmployed to assess the thermodynamic stability and reactivity of various modified piperidine compounds. ekb.eg

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations provide detailed, dynamic insights into how these ligands interact with and bind to their target proteins. researcher.life

The process begins with a starting structure of the protein-ligand complex, which can be obtained from experimental methods like X-ray crystallography or computational methods like homology modeling and molecular docking. researchgate.net This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions. The forces between all atoms are calculated using a force field (e.g., AMBER, CHARMM, GROMOS), and Newton's equations of motion are solved to simulate the system's evolution over time, often on the nanosecond to microsecond timescale. researcher.liferesearchgate.net

Analysis of the MD trajectory can reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex over the simulation time.

Key Interactions: The simulation shows which specific amino acid residues in the binding pocket form persistent interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) with the ligand. researchgate.net

Conformational Changes: MD can capture how the protein and ligand adapt their conformations upon binding, a phenomenon known as "induced fit." researcher.life

Binding Free Energy: Advanced techniques like MM/PBSA or free energy perturbation can be applied to MD trajectories to estimate the binding affinity of the ligand for the protein. ufms.br

Simulation StagePurposeKey Outputs
System Setup Prepare the protein-ligand complex in a simulated physiological environment.Solvated and ionized system ready for simulation.
Minimization & Equilibration Relax the system to remove steric clashes and bring it to the desired temperature and pressure.A stable, equilibrated starting point for the production run.
Production MD Simulate the dynamic motion of the system over a set period (ns to µs).Trajectory file containing atomic coordinates over time.
Trajectory Analysis Analyze the saved trajectory to extract meaningful biophysical information. researcher.lifeRMSD, RMSF, hydrogen bond analysis, interaction energy, conformational changes.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's structure affect its biological activity. oncodesign-services.comnumberanalytics.com Computational approaches greatly accelerate SAR analysis by building predictive models based on existing data, allowing for the rapid in silico evaluation of new, unsynthesized compounds. nih.govcollaborativedrug.com

For this compound derivatives, computational SAR can guide the optimization of lead compounds. nih.gov By systematically modifying the core scaffold—for example, by changing the position of the methyl group, altering the N-substituent, or adding functional groups to the piperidine ring—researchers can identify key structural features that govern potency and selectivity. oncodesign-services.com

Computational techniques used in SAR include:

Molecular Modeling: 3D models of a series of derivatives are built and their properties (e.g., shape, electrostatic potential) are compared with their biological activities to identify correlations. oncodesign-services.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical properties (descriptors) of a set of molecules and their biological activities. These models can then predict the activity of new molecules based on their calculated descriptors.

For instance, molecular dynamics simulations have been used to show that different interactions of the basic piperidine nitrogen and its substituents within a lipophilic binding pocket are responsible for varying affinities at the σ1 receptor, a common target for piperidine derivatives. researchgate.net

Structural Modification on ScaffoldPredicted Impact on Activity (Hypothetical)Rationale
Position of Methyl Group Shifting the methyl from the 3- to the 2- or 4-position could alter steric interactions in the binding pocket, potentially increasing or decreasing affinity.Steric fit and avoidance of clashes with receptor residues.
N-substituent Chain Length Lengthening or shortening the fluoroethyl chain could optimize hydrophobic interactions with the target protein.Accessing different regions of the binding pocket.
Addition of a Phenyl Group Introducing an aromatic ring could enable π-π stacking or other favorable interactions with aromatic residues like tyrosine or phenylalanine in the receptor.Introduction of new interaction types to enhance binding affinity.
Stereochemistry The cis vs. trans isomer of the 3-methyl group could lead to significant differences in activity due to different vectoral orientations of other substituents.Optimal positioning of key interacting functional groups.

Homology Modeling in Receptor Interaction Prediction

To understand how a ligand like this compound interacts with its protein target, a three-dimensional structure of that target is required. While experimental techniques like X-ray crystallography are ideal, they are not always feasible. In cases where the experimental structure of a target protein is unknown, homology modeling (or comparative modeling) can be used to build a predictive 3D model. mdpi.com

This technique relies on the principle that proteins with similar amino acid sequences adopt similar 3D structures. The process involves:

Template Identification: Searching a database (like the Protein Data Bank, PDB) for experimentally determined protein structures (templates) that have a significant sequence similarity to the target protein (the query). nih.gov

Sequence Alignment: Aligning the amino acid sequence of the query protein with the sequence of the selected template(s). nih.gov

Model Building: Building a 3D model of the query protein by copying the coordinates of the template's backbone and modeling the differing side chains and loops. mdpi.com

Model Refinement and Validation: The initial model is subjected to energy minimization and molecular dynamics simulations to relax the structure into a more physically realistic conformation. The quality of the final model is then assessed using various validation tools. mdpi.comnih.gov

Once a reliable homology model of the target receptor is generated, it can be used for molecular docking and MD simulations to predict the binding mode and affinity of this compound derivatives, thereby guiding further drug design efforts. mdpi.comnih.gov

StepDescriptionTools/Methods Used
1. Template Search Find a known protein structure with a similar sequence to the target.BLAST, HHpred
2. Sequence Alignment Align the target sequence with the template sequence.ClustalW, T-Coffee
3. Model Generation Build the 3D model of the target based on the template's coordinates.MODELLER, SWISS-MODEL
4. Loop Modeling Build the structures for regions (loops) that differ between the target and template.Ab initio methods, database searches
5. Model Refinement & Validation Optimize the model's geometry and assess its quality.Energy minimization, MD simulations, PROCHECK, Ramachandran plots. nih.gov

Applications and Emerging Research Directions for 1 2 Fluoroethyl 3 Methylpiperidine in Chemical Biology

Development of Advanced PET Radiotracers for Neuroreceptor and Enzyme Imaging

The introduction of a fluoroethyl group onto a piperidine (B6355638) structure is a strategic approach in the design of Positron Emission Tomography (PET) radiotracers. The fluorine-18 (B77423) (¹⁸F) isotope is a preferred radionuclide for PET due to its convenient half-life (109.8 min) and low positron energy. nih.govnih.gov Derivatives of the 1-(2-fluoroethyl)-piperidine core have been instrumental in creating advanced radiotracers for imaging crucial biological targets like sigma receptors.

A notable example is [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, also known as [¹⁸F]SFE. nih.gov This compound was developed as a selective radioligand for sigma-1 (σ₁) receptors, which are implicated in various psychiatric disorders. nih.govnih.gov The development of [¹⁸F]SFE was a direct effort to improve upon earlier high-affinity σ₁ receptor radiotracers like [¹⁸F]FPS ([¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine). nih.govnih.gov While [¹⁸F]FPS showed high affinity (K_d = 0.5 nM), its clearance from the central nervous system (CNS) in humans was too slow to achieve transient equilibrium within a typical scanning period. nih.govnih.govnih.gov

To address this, [¹⁸F]SFE was designed as a structurally similar but lower-affinity ligand (K_d = 5 nM). nih.govresearchgate.net This modification was intended to facilitate faster clearance kinetics. The radiosynthesis of [¹⁸F]SFE is achieved through the heating of an alkyl mesylate precursor with [¹⁸F]fluoride, yielding the final product with good radiochemical purity and specific activity. nih.gov In vivo evaluations demonstrated that [¹⁸F]SFE exhibits excellent characteristics, including a more rapid clearance from the brain compared to [¹⁸F]FPS, while still showing a high degree of saturable binding to σ₁ receptors. nih.gov These properties make it a potentially superior PET radiotracer for human studies of the sigma-1 receptor. nih.gov

RadiotracerDissociation Constant (K_d)Log PKey Characteristic
[¹⁸F]SFE 5 nM2.4Faster CNS clearance, making it suitable for human PET studies. nih.gov
[¹⁸F]FPS 0.5 nM2.9High affinity, but slow clearance in the human CNS. nih.gov

Utility in Preclinical Models for Investigating Neurological and Psychiatric Conditions

Preclinical animal models are essential for understanding the pathophysiology of diseases and for the initial evaluation of new diagnostic and therapeutic agents. news-medical.netmdpi.com PET imaging with radiotracers based on the 1-(2-fluoroethyl)-piperidine structure allows for the in vivo investigation of neuroreceptor systems in these models. news-medical.netnews-medical.net

The evaluation of [¹⁸F]SFE in rats serves as a clear example of its utility in preclinical settings. nih.gov These studies are crucial for characterizing the in vivo behavior of a new radiotracer before it can be considered for human use. In awake adult male rats, [¹⁸F]SFE demonstrated significant uptake in brain regions known to have high densities of sigma-1 receptors, such as the occipital and frontal cortex. nih.gov Furthermore, blocking studies confirmed that a large portion of this binding was specific and saturable. nih.gov

Metabolite analysis in these preclinical models revealed that [¹⁸F]SFE remained largely intact in the brain, which is a critical feature for a successful radiotracer, as it ensures the PET signal accurately reflects the binding to the target receptor rather than to metabolites. nih.gov The ability of [¹⁸F]SFE to clear from the brain more quickly than its predecessors is a significant advantage, allowing for better quantification of receptor density. nih.gov By using such tracers in animal models of conditions like schizophrenia and depression, where sigma-1 receptors are thought to play a role, researchers can investigate receptor density changes and occupancy by potential therapeutic drugs. nih.govnih.gov This preclinical imaging provides vital information for understanding disease mechanisms and for the development of novel treatments for neurological and psychiatric disorders. mdpi.comnews-medical.net

Role as Lead Compounds for Rational Drug Design and Optimization

In drug discovery, a "lead compound" is a molecule that exhibits pharmacological activity and serves as the starting point for chemical modifications to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgpatsnap.com The 1-(2-fluoroethyl)-3-methylpiperidine scaffold and its derivatives represent a valuable class of lead compounds for rational drug design. nih.gov Rational drug design aims to develop new medications based on a detailed understanding of the biological target's structure and function. nih.govresearchgate.net

The development trajectory from [¹⁸F]FPS to [¹⁸F]SFE is a practical illustration of lead optimization. The initial lead, [¹⁸F]FPS, had the desired high affinity for the sigma-1 receptor but possessed suboptimal pharmacokinetic properties (slow CNS clearance). nih.gov Through rational modification—specifically, shortening the alkyl chain from fluoropropyl to fluoroethyl—researchers created a new compound, [¹⁸F]SFE, with improved in vivo kinetics. nih.gov This process of structural modification to enhance "drug-like" qualities is a cornerstone of medicinal chemistry. patsnap.com

The piperidine core is a common motif in many CNS-active drugs, and the this compound structure provides a template that can be systematically modified. researchgate.net Chemists can alter substituents on the piperidine ring or the ethyl group to fine-tune interactions with a specific biological target, such as a receptor or enzyme. patsnap.comnih.gov This targeted approach, often guided by computational modeling and in vitro screening, accelerates the discovery of optimized drug candidates with improved therapeutic profiles. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Structural Characterization (e.g., Vibrational Circular Dichroism)

The precise three-dimensional structure of a molecule, including its absolute configuration and conformational preferences, is critical to its biological activity. Advanced spectroscopic techniques are essential for this level of detailed structural characterization. nih.goveurjchem.com For chiral molecules like derivatives of this compound, Vibrational Circular Dichroism (VCD) is a particularly powerful analytical method. nih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. mdpi.com This technique is highly sensitive to the molecule's stereochemistry. nih.govresearchgate.net Studies on similar piperidine-containing compounds, such as (3R,4S)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine, have demonstrated that VCD, in combination with ab initio simulations, can unambiguously determine the absolute configuration and the dominant conformation in solution. nih.govresearchgate.net For instance, such analysis can confirm whether the piperidine ring adopts a chair conformation and the orientation (equatorial or axial) of its substituents. nih.gov VCD has been shown to be more sensitive to subtle conformational changes than standard absorption spectroscopy or NMR. nih.gov

In addition to VCD, theoretical calculations using methods like Density Functional Theory (DFT) are used to predict and analyze the vibrational spectra (like FT-IR and Raman) of piperidine derivatives. nih.gov These computational approaches help in assigning experimental vibrational bands and understanding the molecule's structural properties, providing a comprehensive characterization that is fundamental for understanding its interaction with biological targets. nih.gov

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